

Molecular formula and structure of Cefmenoxime Hydrochloride

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Compound of Interest

Compound Name: Cefmenoxime Hydrochloride

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An In-depth Technical Guide to **Cefmenoxime Hydrochloride**: Molecular Formula and Structure

For researchers, scientists, and drug development professionals, a thorough understanding of the molecular characteristics of an active pharmaceutical ingredient is paramount. This guide provides a detailed overview of the molecular formula and structure of **Cefmenoxime Hydrochloride**, a third-generation cephalosporin antibiotic.

Molecular Formula and Structure

Cefmenoxime Hydrochloride is the hydrochloride salt of Cefmenoxime. The molecular formula is generally represented as $C_{32}H_{35}ClN_{18}O_{10}S_6$, which corresponds to a hemihydrochloride salt of two Cefmenoxime molecules[1][2][3]. The molecular weight of this compound is approximately 1059.6 g/mol [2][4][5].

The chemical structure of Cefmenoxime consists of a 7-aminocephalosporanic acid (7-ACA) nucleus, which is a common feature of cephalosporin antibiotics. Attached to this core are two key side chains that contribute to its antibacterial activity and spectrum. At the C-7 position, there is an aminothiazolyl acetamido side chain with a syn-methoxyimino group, which enhances its stability against β -lactamase enzymes. At the C-3 position, a methyltetrazolylthiomethyl group is present, which influences the compound's pharmacokinetic profile and spectrum of activity.

The IUPAC name for **Cefmenoxime Hydrochloride** is bis((6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid);hydrochloride[2].

Physicochemical Properties

A summary of the key physicochemical properties of Cefmenoxime and its hydrochloride salt is presented in the table below. These properties are crucial for formulation development and understanding the drug's behavior in biological systems.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₅ ClN ₁₈ O ₁₀ S ₆ (as hemihydrochloride)	[1][2]
Molecular Weight	1059.59 g/mol	[3][5]
Appearance	White to light orange-yellow crystalline powder	[6]
Solubility	Water: Very slightly soluble	[6]
Methanol: Slightly soluble	[6]	
Ethanol (95%): Practically insoluble	[6]	
DMSO: 70 mg/mL	[5]	
pKa (Strongest Acidic)	2.58 (Predicted)	[7]
pKa (Strongest Basic)	9.84 (Predicted)	[7]
LogP	-1.3	[8]

Experimental Protocols

Synthesis of Cefmenoxime Hydrochloride

A general synthetic route to **Cefmenoxime Hydrochloride** starts from 7-aminocephalosporanic acid (7-ACA). The process involves the following key steps[9][10]:

- **Acylation of 7-ACA:** 7-ACA is acylated at the 7-amino group with an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. This step introduces the characteristic side chain responsible for its antibacterial activity and β -lactamase stability[9].
- **Nucleophilic Substitution at C-3:** The acetoxy group at the C-3 position of the 7-ACA core is displaced by 1-methyl-1H-tetrazole-5-thiol. This reaction introduces the methyltetrazolylthiomethyl side chain[9].
- **Formation of the Hydrochloride Salt:** The resulting Cefmenoxime free acid is then treated with hydrochloric acid in a suitable solvent, such as ethanol, to precipitate the hydrochloride salt[9][10]. The product is then isolated, purified by recrystallization, and dried.

The identity and purity of the synthesized **Cefmenoxime Hydrochloride** can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC)[6].

Visualizations

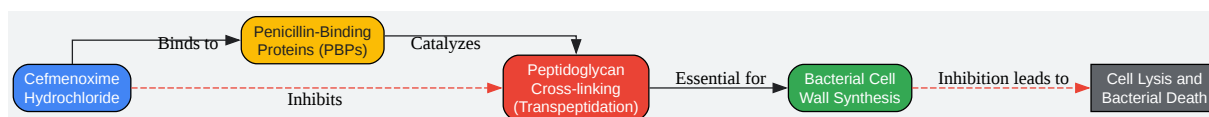
Chemical Structure of Cefmenoxime

The following diagram illustrates the two-dimensional chemical structure of the Cefmenoxime molecule.

Caption: 2D structure of the Cefmenoxime molecule.

Mechanism of Action

Cefmenoxime, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this simplified signaling pathway.



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Caption: Simplified mechanism of action of Cefmenoxime.

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